(R)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide
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Overview
Description
®-N-(1-(4-Hydroxyphenyl)ethyl)acetamide is a chiral compound with a hydroxyl group attached to a phenyl ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(4-Hydroxyphenyl)ethyl)acetamide typically involves the reaction of ®-1-(4-Hydroxyphenyl)ethanol with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of ®-N-(1-(4-Hydroxyphenyl)ethyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(4-Hydroxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ®-N-(1-(4-Hydroxyphenyl)ethyl)ketone.
Reduction: Formation of ®-N-(1-(4-Hydroxyphenyl)ethyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-(1-(4-Hydroxyphenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-(1-(4-Hydroxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and acetamide moiety play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1-(4-Hydroxyphenyl)ethyl)acetamide
- N-(1-(4-Hydroxyphenyl)ethyl)acetamide (racemic mixture)
- N-(1-(4-Hydroxyphenyl)ethyl)amine
Uniqueness
®-N-(1-(4-Hydroxyphenyl)ethyl)acetamide is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture
Properties
IUPAC Name |
N-[(1R)-1-(4-hydroxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11-8(2)12)9-3-5-10(13)6-4-9/h3-7,13H,1-2H3,(H,11,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADALJFRTRQZKI-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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